N-[4-(Methylsulfanyl)phenyl]oxan-4-amine
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Overview
Description
N-[4-(Methylsulfanyl)phenyl]oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₇NOS and a molecular weight of 223.33 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an oxan-4-amine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfanyl)phenyl]oxan-4-amine typically involves the reaction of 4-(methylsulfanyl)aniline with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylsulfanyl)phenyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxirane ring, forming a simpler amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified amine derivatives.
Substitution: Nitro, halo derivatives.
Scientific Research Applications
N-[4-(Methylsulfanyl)phenyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Methylsulfanyl)phenyl]oxan-4-amine: Similar structure but with the methylsulfanyl group in a different position.
N-[4-(Methylsulfanyl)phenyl]oxan-4-amine derivatives: Various derivatives with modifications to the phenyl ring or oxan-4-amine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-4-2-10(3-5-12)13-11-6-8-14-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
DXCHHKYASAAJPR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2CCOCC2 |
Origin of Product |
United States |
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